N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide
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Overview
Description
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide is a complex organic compound with the molecular formula C21H18Cl2N2O3S and a molecular weight of 449.35 g/mol This compound is characterized by the presence of a carbazole moiety substituted with two chlorine atoms, a hydroxypropyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Carbazole Core: The carbazole core is synthesized through a cyclization reaction involving an appropriate precursor.
Chlorination: The carbazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 3 and 6 positions.
Hydroxypropylation: The chlorinated carbazole is reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated carbazole with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the carbazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety’s fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxy-propyl]benzenesulfonamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the sulfonamide group can inhibit certain enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxyethyl]benzenesulfonamide: Similar structure but with an ethyl group instead of a propyl group.
N-[3-(3,6-Dichlorocarbazol-9-YL)-2-hydroxypropyl]methanesulfonamide: Similar structure but with a methanesulfonamide group instead of a benzenesulfonamide group.
Uniqueness
The presence of both the carbazole and sulfonamide moieties allows for diverse interactions with biological targets and materials, making it a versatile compound in various fields .
Properties
IUPAC Name |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-16(26)12-24-29(27,28)17-4-2-1-3-5-17/h1-11,16,24,26H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAVFSBJDODNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386356 |
Source
|
Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5671-70-5 |
Source
|
Record name | N-[3-(3,6-DICHLOROCARBAZOL-9-YL)-2-HYDROXY-PROPYL]BENZENESULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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